molecular formula C20H19N3O2 B11128863 N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11128863
M. Wt: 333.4 g/mol
InChI Key: JJCYCZLZFLQOFV-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound that combines the structural features of indole and isoindole moieties Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring Isoindole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves the coupling of tryptamine (an indole derivative) with a suitable isoindole derivative. One common method for preparing amides is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction proceeds as follows:

    Reactants: Tryptamine and an isoindole derivative with a carboxylic acid group.

    Reagent: N,N’-dicyclohexylcarbodiimide (DCC).

    Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Procedure: The carboxylic acid group of the isoindole derivative reacts with DCC to form an activated acylating agent, which then reacts with the amino group of tryptamine to form the amide bond.

This method is widely used in organic synthesis due to its efficiency and mild reaction conditions .

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the isoindole moiety can be reduced to form the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield tryptamine and the corresponding isoindole carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens) .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s indole moiety is structurally similar to tryptophan, an essential amino acid, making it useful in studies of protein-ligand interactions.

    Medicine: Due to its structural similarity to bioactive indole derivatives, it is investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the isoindole moiety may interact with enzymes involved in metabolic pathways. These interactions can modulate cellular processes such as signal transduction, gene expression, and apoptosis .

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C20H19N3O2/c24-19(11-18-15-6-1-2-7-16(15)20(25)23-18)21-10-9-13-12-22-17-8-4-3-5-14(13)17/h1-8,12,18,22H,9-11H2,(H,21,24)(H,23,25)

InChI Key

JJCYCZLZFLQOFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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